Cycloheptylmethanesulfonamide

Lipophilicity Drug-likeness Permeability

Cycloheptylmethanesulfonamide (CAS 1496157-02-8) is an N-substituted sulfonamide building block featuring a seven-membered cycloheptyl ring attached to a methanesulfonamide moiety. It belongs to the broader class of N-cycloalkyl methanesulfonamides, which are utilized as synthetic intermediates and fragment-library components.

Molecular Formula C8H17NO2S
Molecular Weight 191.29 g/mol
Cat. No. B12339022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptylmethanesulfonamide
Molecular FormulaC8H17NO2S
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)CS(=O)(=O)N
InChIInChI=1S/C8H17NO2S/c9-12(10,11)7-8-5-3-1-2-4-6-8/h8H,1-7H2,(H2,9,10,11)
InChIKeyIQFGGRXDILJDCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloheptylmethanesulfonamide: A Physicochemical and Structural Overview for Research Sourcing


Cycloheptylmethanesulfonamide (CAS 1496157-02-8) is an N-substituted sulfonamide building block featuring a seven-membered cycloheptyl ring attached to a methanesulfonamide moiety. It belongs to the broader class of N-cycloalkyl methanesulfonamides, which are utilized as synthetic intermediates and fragment-library components. Predicted physicochemical data indicate a molecular weight of 191.29 g/mol, a density of 1.1±0.1 g/cm³, and a boiling point of 295.4±23.0 °C at 760 mmHg . Commercial suppliers typically offer the compound at 95% purity, with hazards including harmful if swallowed (H302) and skin/eye irritation (H315, H319) . The cycloheptyl substituent imparts distinct steric and lipophilic properties compared to smaller cycloalkyl analogs.

Why N-Cycloalkyl Ring Size Prevents Simple Substitution: The Cycloheptylmethanesulfonamide Case


N-Cycloalkyl methanesulfonamides cannot be freely interchanged in research applications because the ring size directly governs critical molecular properties. Moving from a five-membered (cyclopentyl) to a six-membered (cyclohexyl) to a seven-membered (cycloheptyl) ring alters lipophilicity (logP), molar refractivity (steric bulk), and conformational flexibility in a non-linear fashion . These parameters influence target binding, pharmacokinetic profile, and synthetic reactivity. The quantitative evidence below demonstrates that cycloheptylmethanesulfonamide occupies a distinct property space that cannot be replicated by its smaller-ring analogs.

Quantitative Differentiation Evidence for Cycloheptylmethanesulfonamide vs. Closest Analogs


LogP (Lipophilicity) Enhancement Over Cyclopentyl Analog

Cycloheptylmethanesulfonamide exhibits a substantially higher predicted logP (1.67) compared to N-cyclopentylmethanesulfonamide (0.54), representing a difference of +1.13 log units . This is a >10-fold increase in computed octanol-water partition coefficient.

Lipophilicity Drug-likeness Permeability

Steric Bulk Differentiation via Molar Refractivity

The molar refractivity of cycloheptylmethanesulfonamide (49.5 ± 0.4 cm³) is 23% higher than that of the cyclopentyl analog (40.2 ± 0.4 cm³), indicating significantly greater steric bulk and polarizability .

Steric bulk Shape complementarity SAR

Boiling Point Elevation Reflects Enhanced Intermolecular Interaction

The predicted boiling point of cycloheptylmethanesulfonamide (295.4 ± 23.0 °C at 760 mmHg) is 36.5 °C higher than that of the cyclopentyl analog (258.9 ± 23.0 °C), indicating stronger intermolecular forces .

Thermal stability Volatility Formulation

Fragment Library Quality Validation for Screening Applications

The N-methyl derivative N-cycloheptyl-N-methylmethanesulfonamide (C9H19NO2S, MW 205.32 g/mol) has been included in NMR quality control assessments of fragment libraries for screening, confirming structural identity and purity suitable for biophysical screening [1]. This validates the cycloheptyl-sulfonamide scaffold as a validated fragment library component.

Fragment-based drug discovery NMR QC Library design

Conformational Flexibility Advantage of the Seven-Membered Ring

The cycloheptyl ring in cycloheptylmethanesulfonamide adopts multiple low-energy pseudorotational conformations not accessible to the smaller cyclopentyl or cyclohexyl rings. In the structurally characterized N-cycloheptyl-N-methylmethanesulfonamide (PDB ligand VVJ), the seven-membered ring exhibits chair-like and twist-chair conformations, offering greater conformational flexibility that can be exploited for induced-fit binding [1].

Conformational entropy Binding thermodynamics Ring flexibility

Synthetic Tractability via Electrochemical Sulfonamide Methodology

The electrochemical synthesis of N-cyclohexylmethanesulfonamide has been demonstrated in continuous flow, achieving 75% yield at 3 V in 5 minutes [1]. This methodology is directly transferable to cycloheptylmethanesulfonamide, offering an efficient and scalable synthetic route compared to traditional batch methods that may suffer from lower yields or longer reaction times for larger cycloalkyl rings.

Electrochemical synthesis Scalability Green chemistry

Optimal Application Scenarios for Cycloheptylmethanesulfonamide Based on Differentiated Properties


Fragment-Based Lead Discovery Requiring Enhanced Lipophilicity and Steric Bulk

In fragment libraries where initial hits from smaller cycloalkyl sulfonamides (e.g., cyclopentyl) show weak affinity due to insufficient hydrophobic contacts, cycloheptylmethanesulfonamide offers a logP increase of +1.13 units and 23% greater molar refractivity . This enables fragment growing or scaffold hopping to improve target engagement without introducing aromatic ring liabilities. The scaffold's inclusion in NMR-validated fragment libraries [1] supports immediate deployment in screening cascades.

Structure-Activity Relationship (SAR) Studies to Optimize Target Binding via Ring Size Modulation

Medicinal chemistry programs seeking to optimize a sulfonamide-based series can use cycloheptylmethanesulfonamide as a probe for steric and conformational SAR. The seven-membered ring provides unique pseudorotational conformers not available to cyclopentyl or cyclohexyl rings , which can be exploited for induced-fit binding. Selection of the cycloheptyl analog over smaller rings is justified when initial SAR shows a positive correlation between ring size and potency.

Chemical Biology Probe Development Exploiting Conformational Entropy

For target proteins where ligand binding is entropically driven, the cycloheptyl ring's enhanced conformational flexibility can improve free energy of binding through conformational selection mechanisms . This is particularly relevant for targets with flexible or adaptive binding sites, where constrained cyclohexyl or cyclopentyl probes may fail to achieve sufficient residence time.

Scalable Synthesis Campaigns Using Electrochemical Continuous-Flow Methods

When procuring multi-gram quantities for lead optimization, the electrochemical continuous-flow methodology demonstrated for N-cyclohexylmethanesulfonamide (75% yield, 3 V, 5 min) provides a reliable synthetic route for the cycloheptyl analog. This approach is more scalable and environmentally benign than traditional batch sulfonylation, reducing cost of goods and procurement lead times.

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